molecular formula C20H22BrNO4S B11645059 Ethyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11645059
M. Wt: 452.4 g/mol
InChI Key: PMGDVUOBCHZENP-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(2-BROMOPHENOXY)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenoxy group, a propanamido group, and a tetrahydrobenzothiophene core. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(2-BROMOPHENOXY)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amidation: The formation of the propanamido group through a reaction with an appropriate amine.

    Cyclization: The formation of the tetrahydrobenzothiophene core through a cyclization reaction.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(2-BROMOPHENOXY)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenols or quinones.

    Reduction: The compound can be reduced to remove the bromine atom or to reduce the amido group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

ETHYL 2-[2-(2-BROMOPHENOXY)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(2-BROMOPHENOXY)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The propanamido group may also play a role in binding to proteins or other biomolecules, affecting their function. The tetrahydrobenzothiophene core provides structural stability and may contribute to the overall biological activity of the compound.

Comparison with Similar Compounds

ETHYL 2-[2-(2-BROMOPHENOXY)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 2-(4-BROMOPHENOXY)-2-METHYLPROPANOATE: Similar structure but lacks the tetrahydrobenzothiophene core.

    METHYL 2-(4-BROMOPHENOXY)PROPANOATE: Similar structure but with a methyl ester instead of an ethyl ester.

    ETHYL 2-(2-METHOXYPHENOXY)-2-METHYLPROPANOATE: Similar structure but with a methoxy group instead of a bromine atom.

The uniqueness of ETHYL 2-[2-(2-BROMOPHENOXY)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C20H22BrNO4S

Molecular Weight

452.4 g/mol

IUPAC Name

ethyl 2-[2-(2-bromophenoxy)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H22BrNO4S/c1-3-25-20(24)17-13-8-4-7-11-16(13)27-19(17)22-18(23)12(2)26-15-10-6-5-9-14(15)21/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,22,23)

InChI Key

PMGDVUOBCHZENP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)OC3=CC=CC=C3Br

Origin of Product

United States

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